N-(cyanomethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(cyanomethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyanomethyl group, a methoxyphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the cyanomethyl group. Key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine intermediate.
Addition of the Cyanomethyl Group: The final step typically involves the reaction of the intermediate with a cyanomethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(cyanomethyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(cyanomethyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(cyanomethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(cyanomethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-12-5-3-2-4-11(12)17-9-10(8-13(17)18)14(19)16-7-6-15/h2-5,10H,7-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSHWDYTSUUQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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